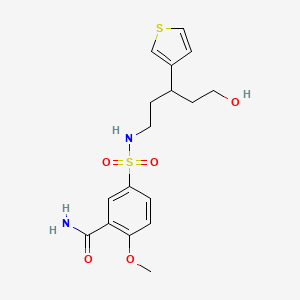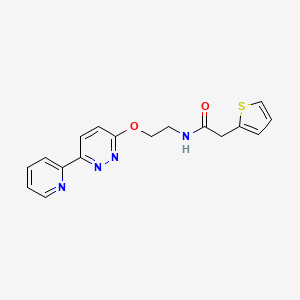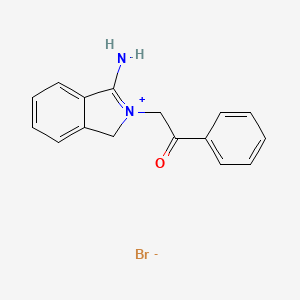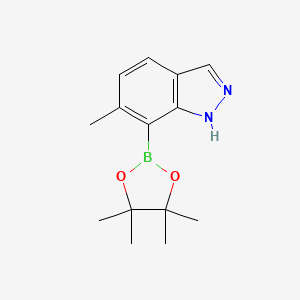![molecular formula C15H19F2NO2S B2462136 6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2310017-29-7](/img/structure/B2462136.png)
6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane” is a chemical compound with the CAS No. 2310017-29-71. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane”. However, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction2. This process uses a variety of organoboron reagents, which could potentially be used in the synthesis of the compound2.Molecular Structure Analysis
There is no specific information available on the molecular structure of “6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane”. However, understanding the physical and chemical properties of a compound is important for the prediction of their fate and transport in the environment3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane”. However, the Suzuki–Miyaura coupling reaction is a common method for creating carbon–carbon bonds2.Physical And Chemical Properties Analysis
There is no specific information available on the physical and chemical properties of “6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane”. However, understanding the physical and chemical properties of a compound is important for the prediction of their fate and transport in the environment3.科学研究应用
Environmental Fate and Bioaccumulation
Microbial Degradation and Environmental Impact : Research highlights the environmental persistence of polyfluoroalkyl chemicals, focusing on their microbial degradation pathways. These studies are crucial for understanding the fate of such chemicals in the environment and their potential transformation into more harmful perfluoroalkyl acids through microbial processes (Liu & Avendaño, 2013).
Health Risks of Fluorinated Alternatives : Studies on novel fluorinated alternatives to PFASs suggest that while these new compounds were developed to reduce environmental and health impacts, they still pose significant risks. These assessments indicate the need for further toxicological studies to ensure safety (Wang et al., 2019).
Bioaccumulation in Aquatic Species : The bioaccumulation of PFASs in aquatic organisms is a critical area of study, with implications for understanding how these substances move through food webs and impact wildlife and human health. Such research provides insights into the persistence and bioaccumulation potential of these chemicals in aquatic environments (Houde et al., 2006).
Treatment Technologies
- Emerging Treatment Technologies : A review of novel treatment technologies for PFAS compounds, such as sonochemistry, bioremediation, and photolysis, underscores the importance of developing more effective methods for removing these persistent pollutants from water and soil. These studies are foundational for improving remediation strategies and protecting public health and the environment from PFAS contamination (Kucharzyk et al., 2017).
安全和危害
There is no specific information available on the safety and hazards of “6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane”.
未来方向
There is no specific information available on the future directions of “6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane”. However, the Suzuki–Miyaura coupling reaction has been widely used and continues to be a subject of research2. The development of new boron reagents and the understanding of their properties and mechanisms of transmetalation are areas of ongoing research2.
Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
属性
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2S/c1-11-3-4-13(9-12(11)2)21(19,20)18-7-5-14(6-8-18)10-15(14,16)17/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDLANXOKAVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462053.png)
![ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2462058.png)

![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2462060.png)

![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/no-structure.png)
![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2462068.png)

![1-(benzo[d]oxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2462071.png)


![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462074.png)
![2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide](/img/structure/B2462075.png)